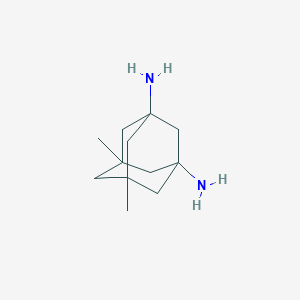

1,7-Diamino-3,5-dimethyladamantane

Übersicht

Beschreibung

1,7-Diamino-3,5-dimethyladamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .

Biologische Aktivität

1,7-Diamino-3,5-dimethyladamantane (DMD) is a unique compound belonging to the adamantane family, characterized by its rigid polycyclic structure. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article delves into the biological activity of DMD, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂

- Molecular Weight : 194.32 g/mol

- CAS Number : 19385-96-7

- IUPAC Name : 5,7-dimethyladamantane-1,3-diamine

DMD's biological activity is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:

- Neuroprotective Effects : DMD has been studied for its neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. It is believed to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.

- Antiviral Activity : Research indicates that DMD derivatives may exhibit antiviral properties by modulating viral replication processes.

- Apoptosis Modulation : DMD has shown potential in inducing apoptosis in cancer cells through the activation of caspases and mitochondrial membrane depolarization .

Table 1: Summary of Biological Activities of DMD

Case Studies and Research Findings

- Neuroprotective Properties :

-

Antiviral Research :

- Investigations into the antiviral properties of DMD revealed that certain derivatives could impede viral replication in vitro. These findings suggest a potential role for DMD in developing antiviral therapies.

- Cytotoxicity Against Cancer Cells :

Pharmacokinetics

DMD's pharmacokinetic profile is influenced by its adamantane structure, which facilitates penetration through the blood-brain barrier. This property is crucial for its application in treating neurological disorders. Additionally, the compound's stability under physiological conditions enhances its therapeutic potential.

Eigenschaften

IUPAC Name |

5,7-dimethyladamantane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINWPLSLFZOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.